

# No Evidence of "Ketipramine Fumarate" in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ketipramine fumarate |           |
| Cat. No.:            | B092992              | Get Quote |

A comprehensive search of scientific and medical databases has yielded no evidence for the existence of a compound named "**Ketipramine fumarate**." This term does not appear in published pharmacological literature, clinical trial registries, or chemical databases.

It is highly probable that the name "Ketipramine" is a conflation of two distinct, well-established medications:

- Ketamine: An anesthetic with rapid-acting antidepressant properties, primarily acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.
- Imipramine: A tricyclic antidepressant (TCA) that functions mainly by inhibiting the reuptake of serotonin and norepinephrine.

Both substances are used in the management of psychiatric disorders, but they possess fundamentally different pharmacological profiles, mechanisms of action, and clinical applications. The "fumarate" suffix refers to a salt form of a drug, which is used to improve its stability and solubility. For instance, the antihistamine ketotifen is often formulated as ketotifen fumarate.[1]

Given the absence of any data on a compound named "**Ketipramine fumarate**," it is not possible to provide a pharmacological profile, experimental protocols, or data visualizations as requested. The information below pertains to the two separate compounds that may have been inadvertently combined.



# **Pharmacological Profile of Related Compounds**

For the benefit of researchers, scientists, and drug development professionals, a brief overview of the distinct pharmacology of ketamine and imipramine is provided.

#### Ketamine

Ketamine is a dissociative anesthetic that has gained significant attention for its rapid and robust antidepressant effects in treatment-resistant depression.

- Mechanism of Action: Its primary mechanism involves the non-competitive antagonism of the NMDA receptor. This action leads to a surge in glutamate release, which in turn activates αamino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This cascade is believed to result in increased synaptogenesis and reversal of the synaptic deficits caused by chronic stress and depression.
- Pharmacokinetics: Ketamine can be administered intravenously, intramuscularly, intranasally, or orally. It is rapidly metabolized in the liver by cytochrome P450 (CYP) enzymes into active and inactive metabolites, with a relatively short half-life.
- Clinical Use: Used for anesthesia and, more recently, for treatment-resistant depression, often administered under clinical supervision due to potential psychotomimetic side effects and abuse potential.

## **Imipramine**

Imipramine is one of the first tricyclic antidepressants and has been used for decades in the treatment of major depressive disorder and other conditions.

Mechanism of Action: Imipramine is a potent inhibitor of the serotonin transporter (SERT)
and the norepinephrine transporter (NET). By blocking these transporters, it increases the
concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and
noradrenergic signaling. It also has antagonist activity at various other receptors, including
muscarinic, histaminergic, and adrenergic receptors, which contributes to its side effect
profile.



- Pharmacokinetics: Imipramine is well-absorbed orally and is extensively metabolized in the liver, primarily by CYP2D6, into its active metabolite, desipramine, which is a more potent norepinephrine reuptake inhibitor. It has a longer half-life compared to ketamine.
- Clinical Use: Approved for the treatment of major depressive disorder. Its use has declined
  with the advent of newer antidepressants with more favorable side effect profiles (e.g.,
  SSRIs).

### Conclusion

The query for the pharmacological profile of "**Ketipramine fumarate**" cannot be fulfilled as the compound is not described in the scientific and medical literature. Professionals in drug development and research should focus their inquiries on established compounds such as ketamine and imipramine, for which extensive data are available. It is crucial to use precise and validated nomenclature when researching chemical and pharmacological entities to ensure the accuracy of the information retrieved.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ketotifen | Advanced Drug Monograph | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [No Evidence of "Ketipramine Fumarate" in Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092992#pharmacological-profile-of-ketipramine-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com